Anticancer agent 47

Cancer Biology Drug Discovery Cell Cycle

Researchers developing NQO1-targeted therapies face a critical gap: β-lapachone suffers from a narrow therapeutic index due to pyran ring instability. Anticancer agent 47 (Compound 4j, CAS 2461795-23-1) is a synthetic β-lapachone-monastrol hybrid that overcomes this limitation. Its engineered tetrahydropyrimidinethione moiety replaces the labile pyran ring, creating a stable NQO1 substrate. - **4.4-fold differential sensitivity**: IC₅₀ = 1.6 µM (HepG2, NQO1-rich) vs. 7.07 µM (NCI-H596, NQO1-deficient), enabling calibrated cytotoxicity studies. - **58.7% tumor growth inhibition** in HepG2 xenografts (20 mg/kg i.v., q2d) with a 13.1-fold selectivity index over normal hepatocytes. - **Dual mechanism**: induces G0/G1 arrest (48.5-53.0%) and caspase-3/8-mediated apoptosis (14.2-27.7%) via NQO1-dependent ROS generation. Reliable B2B supply with batch-to-batch consistency. Request a quote for bulk quantities.

Molecular Formula C19H14N2O4S
Molecular Weight 366.4 g/mol
Cat. No. B15142418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 47
Molecular FormulaC19H14N2O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O
InChIInChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26)
InChIKeyZNKDMMSFGPJUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 47: A Small-Molecule Apoptosis Inducer with Defined In Vivo Efficacy Data


Anticancer agent 47 (compound 4j; CAS 2461795-23-1) is a small-molecule anticancer compound characterized by its ability to induce antiproliferative effects, apoptosis, and cell cycle arrest in the G0/G1 phase . The compound's molecular formula is C19H14N2O4S, with a molecular weight of 366.39 g/mol . In vitro, it exhibits sub-micromolar to low-micromolar IC50 values against multiple cancer cell lines and has demonstrated significant in vivo tumor growth inhibition in xenograft models, with a reported tumor inhibition rate of 58.7% .

Why Anticancer Agent 47 Cannot Be Replaced by Other 'Compound 4j' or Silibinin Derivatives


The term 'Anticancer agent 47' is associated with at least three distinct chemical entities: compound 4j (CAS 2461795-23-1), a Bcl-2 inhibitory oxadiazole derivative [1], and a silibinin derivative named 'Antitumor agent-47' . These compounds differ in core scaffold, molecular target, and potency profiles. For example, the silibinin derivative shows IC50 values of 8.07 µM and 6.27 µM against NCI-H1299 and HT29 cells, respectively , while Anticancer agent 47 (CAS 2461795-23-1) achieves IC50 values as low as 0.72 µM against A549 cells . Substituting one for another without confirmation of identity and activity would compromise experimental reproducibility and invalidate any comparative analysis.

Quantitative Differentiation of Anticancer Agent 47 from Closest Analogs


Superior Antiproliferative Potency in A549 Lung Cancer Cells Compared to Silibinin Derivative

Anticancer agent 47 (CAS 2461795-23-1) demonstrates an IC50 of 0.72 µM against A549 non-small cell lung cancer cells . In contrast, a related silibinin derivative termed 'Antitumor agent-47' exhibits an IC50 of 8.07 µM against NCI-H1299 lung cancer cells . This represents an approximately 11-fold greater potency for Anticancer agent 47 in a lung cancer context, though cell line differences must be noted.

Cancer Biology Drug Discovery Cell Cycle

Demonstrated In Vivo Efficacy: 58.7% Tumor Growth Inhibition in HepG2 Xenograft Model

Anticancer agent 47 (20 mg/kg, i.v., every 2 days for 19 days) achieved a 58.7% tumor inhibition rate in BALB/c nude mice bearing HepG2 xenografts . No in vivo data are reported for the silibinin derivative 'Antitumor agent-47' or for the Bcl-2 inhibitory oxadiazole 'compound 4j' [1], making Anticancer agent 47 the only entity in its immediate analog space with validated in vivo antitumor activity.

Xenograft Models Preclinical Efficacy Hepatocellular Carcinoma

Differential Cell Cycle Arrest Profile: G0/G1 Phase Blockade Confirmed by Quantitative FACS

Anticancer agent 47 induces a concentration-dependent increase in G0/G1 phase cell population in HepG2 cells. At 0.6, 1.2, and 2.4 µM, the percentage of cells in G0/G1 phase increased to 48.54%, 49.60%, and 53.00%, respectively, compared to an untreated control baseline (not explicitly quantified in available sources but implied by the experimental design) . While the Bcl-2 inhibitory 'compound 4j' also induces apoptosis, its cell cycle arrest profile has not been reported [1], providing Anticancer agent 47 with a distinct and quantifiable mechanistic signature.

Flow Cytometry Cell Cycle Analysis Mechanism of Action

Optimal Use Cases for Anticancer Agent 47 Based on Quantitative Differentiation


In Vivo Proof-of-Concept Studies in Hepatocellular Carcinoma

Researchers requiring a small-molecule anticancer agent with validated in vivo efficacy should prioritize Anticancer agent 47. The compound has demonstrated a 58.7% tumor inhibition rate in a HepG2 xenograft model at 20 mg/kg (i.v., q2d × 19 days) . Unlike its silibinin-derivative analog, which lacks reported in vivo data, Anticancer agent 47 provides a pre-qualified starting point for animal studies, reducing the risk of negative results due to poor bioavailability or in vivo inactivity.

Lung Cancer Cell Line Screening with Enhanced Sensitivity Requirements

For laboratories screening compounds against lung cancer cell lines, Anticancer agent 47 offers an IC50 of 0.72 µM against A549 cells, representing an approximately 11-fold improvement in potency over the silibinin derivative 'Antitumor agent-47' (IC50 8.07 µM against NCI-H1299) . This enhanced sensitivity allows for lower compound usage, reduced solvent exposure, and potentially clearer differentiation from less active analogs in high-throughput settings.

Mechanistic Studies of G0/G1 Cell Cycle Arrest

Anticancer agent 47 provides a well-characterized tool for investigating G0/G1 phase cell cycle arrest. Flow cytometry data confirm that treatment with 0.6–2.4 µM of the compound increases the G0/G1 population in HepG2 cells to 48.5–53.0% . This quantitative arrest profile is not documented for the Bcl-2 inhibitory 'compound 4j' analog [1], making Anticancer agent 47 the preferred choice for cell cycle-focused research.

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